Desfuroyl ceftiofur cysteine disulfide
Description
Properties
CAS No. |
158039-15-7 |
|---|---|
Molecular Formula |
C17H20N6O7S4 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9+/t7-,10+,14+/m0/s1 |
InChI Key |
JOKBPDNPVWSNNL-JSLDHHCHSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |
Appearance |
Off-White to Yellow Solid |
melting_point |
>187°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Desfuroylceftiofur Cysteine Disulfide; DFC-CYS; |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Routes for Ceftiofur Derivatives
DCCD originates from ceftiofur’s metabolic pathway, but its preparation often begins with synthesizing ceftiofur itself. A patented method for ceftiofur production involves two primary routes:
-
Amidification of 7-Amino-3-Tritylthiocephen-4-Carboxylic Acid :
-
Step 1 : Reacting 7-amino-3-tritylthiocephen-4-carboxylic acid with an activated form of (2Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
-
Step 2 : Deprotecting the trityl group to yield ceftiofur.
-
Key Conditions : Use of protective groups (e.g., trityl) and activation reagents like carbodiimides.
-
-
Enzymatic Hydrolysis :
While these methods focus on ceftiofur, DCCD forms post-administration via metabolic processes.
Structural Confirmation of DCCD
PubChem provides detailed structural data for DCCD (CID 95710322):
The disulfide bond between ceftiofur’s thiol group and cysteine is critical for DCCD’s stability and detection.
Metabolic Derivatization and Isolation
In Vivo Formation in Animal Models
DCCD is a primary metabolite in animals administered ceftiofur. A study in Holstein steers demonstrated the following pharmacokinetic profile after intramuscular ceftiofur injection (2.2 mg/kg):
| Parameter | Value |
|---|---|
| Time to Peak (Tₘₐₓ) | 19.3 hours |
| Cₘₐₓ | 5.26 µg/mL |
| Half-life (t₁/₂) | 56–72 hours |
DCCD forms when ceftiofur’s thioester bond is hydrolyzed, releasing desfuroylceftiofur, which reacts with cysteine to form the disulfide.
In Vitro Derivatization for Quantification
Plasma samples containing DCCD require derivatization for accurate HPLC analysis. The process involves:
-
Reduction : Adding dithioerythritol (0.4% in borate buffer) to reduce disulfide bonds.
-
Alkylation : Treating with iodoacetamide to stabilize free thiol groups.
-
Extraction : Using hydrophilic-lipophilic balanced (HLB) columns for purification.
-
Chromatography : HPLC with a C18 column and UV detection at 265 nm.
This method converts all desfuroylceftiofur metabolites (e.g., protein adducts) into a single measurable form.
Analytical Techniques for DCCD Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC protocol for DCCD quantification includes:
| Parameter | Specification |
|---|---|
| Column | C18 (4.6 × 250 mm, 5 µm) |
| Mobile Phase | 0.1% trifluoroacetic acid in H₂O/ACN |
| Gradient | 90% H₂O → 75% H₂O over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | ~15–20 minutes |
This method achieves a linear range of 0.1–100 µg/mL with 99% recovery and <5% variability.
Challenges in DCCD Preparation
Stability Considerations
DCCD’s disulfide bond is prone to redox reactions, necessitating:
Synthesis of Deuterated Analogues
LGC Standards offers DCCD-d₃ (C₁₇H₁₇D₃N₆O₇S₄) for use as internal standards. Synthesis likely involves:
Regulatory and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, converting it back to thiol groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Thiol derivatives: From reduction reactions.
Substituted thiazoles and amino derivatives: From substitution reactions.
Scientific Research Applications
Pharmacokinetics and Residue Analysis
Desfuroyl ceftiofur cysteine disulfide is crucial for understanding the pharmacokinetics of ceftiofur, especially regarding its metabolism and elimination in livestock.
- Study on Pharmacokinetics : A study involving Holstein steers demonstrated that after administering ceftiofur sodium, plasma concentrations of this compound were monitored using a nonlinear mixed-effect model. The results indicated that this metabolite serves as a reliable biomarker for ceftiofur exposure in bovines, with significant implications for food safety and regulatory compliance .
- Residue Detection Methods : Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to detect this compound in various tissues (kidney, liver, muscle). These methods have shown high accuracy (97-107%) and low variability (3.4-11%) across different tissue types, making them suitable for regulatory testing .
Table 1: Summary of Analytical Methods for this compound
| Methodology | Tissue Type | Accuracy (%) | Coefficient of Variation (%) |
|---|---|---|---|
| LC-MS/MS | Kidney | 97-107 | 3.4-11.0 |
| LC-MS/MS | Liver | 97-107 | 3.4-11.0 |
| LC-MS/MS | Muscle | 97-107 | 3.4-11.0 |
Veterinary Applications
This compound is primarily utilized in veterinary medicine to ensure the efficacy of treatments against bacterial infections in livestock.
- Treatment Efficacy : Ceftiofur is commonly used to treat respiratory infections in cattle and swine. The metabolite's presence allows veterinarians to monitor treatment effectiveness and adherence to withdrawal times before animals are processed for food .
- Regulatory Compliance : The detection of this compound in animal tissues is critical for meeting regulatory standards set by agencies like the United States Department of Agriculture (USDA). Ensuring that residue levels are within permissible limits helps prevent antibiotic residues in meat products .
Aquaculture Applications
Emerging research indicates potential applications of this compound in aquaculture systems.
- Biofiltration Systems : Studies have explored the role of this compound in biofilters within recirculating aquaculture systems (RAS). These systems are designed to maintain water quality by removing harmful substances, including antibiotics . The metabolite's behavior in these systems can provide insights into its environmental impact and degradation rates.
Case Study: Aquaculture System Performance
In a study assessing nitrification rates in biofilters exposed to various hydraulic flow velocities, it was found that optimizing flow conditions significantly enhanced the system's ability to filter out contaminants, including antibiotic residues such as this compound .
Mechanism of Action
The compound exerts its effects primarily through interactions with thiol-containing molecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide linkages in target molecules. This can affect the structure and function of proteins, enzymes, and other biomolecules.
Molecular Targets and Pathways
Proteins with disulfide bonds: The compound can modulate the activity of these proteins by altering their redox state.
Enzymes involved in redox reactions: It can act as an inhibitor or activator of these enzymes, depending on the specific interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
DCCD is compared to structurally related ceftiofur metabolites and degradation products below:
Table 1: Comparative Analysis of DCCD and Related Compounds
Key Findings:
Antibacterial Activity: DCCD retains microbiological activity but is less potent than ceftiofur. In contrast, DFC exhibits comparable toxicity to ceftiofur against Gram-negative bacteria but forms inactive conjugates (e.g., DCCD, DFC-Dimer) . DFC-Dimer and cef-aldehyde (from DFC hydrolysis) are non-bactericidal, highlighting DCCD's intermediate role in detoxification .
Metabolic Pathways :
- Ceftiofur → DFC → DCCD/DFC-Dimer: This pathway dominates in mammals, with DCCD serving as a detoxification product .
- DCCD’s disulfide bond enhances stability compared to DFC, which is prone to rapid hydrolysis or conjugation .
Analytical Relevance :
- DCCD is a regulatory marker in food safety due to its detectability in milk and tissues, whereas DFC is transient and harder to quantify .
- Commercial DCCD standards (e.g., Toronto Research Chemicals D289905) contain ~5% ceftiofur, necessitating purity verification .
Research Implications
DCCD’s disulfide structure and partial bioactivity underscore its dual role as a residue of concern and a detoxification intermediate. Compared to DFC, its stability makes it a more reliable biomarker for ceftiofur exposure in food-producing animals . However, further studies are needed to elucidate its pharmacokinetics in diverse species and environmental matrices.
Biological Activity
Desfuroyl ceftiofur cysteine disulfide (DFCCDS) is a significant metabolite derived from the antibiotic ceftiofur, which is widely used in veterinary medicine. This compound exhibits notable biological activity, particularly in its antibacterial properties against various pathogens. This article delves into the biological activity of DFCCDS, detailing its mechanisms of action, pharmacokinetics, and applications in veterinary medicine.
- Molecular Formula : C17H20N6O7S4
- Molecular Weight : 548.64 g/mol
- CAS Number : 158039-15-7
DFCCDS is characterized by its unique structure that includes multiple sulfur atoms, which play a crucial role in its biological activity. The compound's stability and reactivity are influenced by environmental factors such as temperature and pH.
DFCCDS exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of ceftiofur, leading to the disruption of bacterial cell integrity and ultimately resulting in cell death. The compound acts on both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic.
Biochemical Pathways
Upon administration, ceftiofur is rapidly metabolized into DFCCDS. The metabolic pathways involve the cleavage of thioester and disulfide bonds, yielding biologically active metabolites. This process is crucial for the compound's efficacy in treating bacterial infections.
Pharmacokinetics
Research indicates that DFCCDS has favorable pharmacokinetic properties. In studies involving Asian elephants, the mean maximum plasma concentration was observed to be 1.36 ± 0.74 μg/mL at approximately 47 hours post-administration. Such data suggest that DFCCDS maintains therapeutic levels for extended periods, enhancing its effectiveness in clinical applications.
Antibacterial Activity
DFCCDS has demonstrated potent bactericidal activity against various pathogens. Its effectiveness has been evaluated through several studies:
- Case Study 1 : A study highlighted the efficacy of DFCCDS against common pathogens in swine, demonstrating significant reductions in bacterial counts post-treatment.
- Case Study 2 : In a controlled environment, DFCCDS was shown to inhibit the growth of both resistant and non-resistant strains of bacteria, indicating its potential as a treatment option in antibiotic-resistant infections .
Applications in Veterinary Medicine
DFCCDS is primarily utilized in veterinary settings for the treatment of bacterial infections in livestock. Its broad-spectrum activity makes it suitable for various applications:
- Monitoring Residues : DFCCDS serves as a marker for monitoring ceftiofur residues in animal tissues, ensuring food safety and compliance with regulatory standards .
- Therapeutic Use : It is employed to treat respiratory infections and other bacterial diseases in cattle and swine .
Comparative Analysis
| Compound | Mechanism of Action | Spectrum of Activity |
|---|---|---|
| This compound | Inhibits cell wall synthesis | Broad-spectrum (Gram-positive and Gram-negative) |
| Ceftiofur | Inhibits cell wall synthesis | Broad-spectrum |
| Cefodizime | Inhibits cell wall synthesis | Primarily Gram-negative |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for identifying DCCD in complex biological matrices?
DCCD can be identified using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . HRMS (e.g., Q-TOF systems) confirms the molecular formula (C17H20N6O7S4, MW 548.64) via accurate mass measurement, while NMR (¹H, ¹³C) validates structural features like the disulfide bridge and β-lactam ring . For chromatographic separation, reverse-phase UPLC with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) is effective .
Q. How should DCCD be stored to maintain stability during long-term experiments?
DCCD is sensitive to hydrolysis and oxidation. Store lyophilized powder in amber vials at -20°C under inert gas (e.g., argon) to prevent degradation. Aqueous solutions should be prepared fresh and used immediately; if storage is unavoidable, acidify to pH 3–4 and refrigerate ≤24 hours .
Q. What sample preparation techniques are suitable for extracting DCCD from poultry tissues or plasma?
Use derivatization with 0.4% dithiocarbitol and 14% iodoacetamide to stabilize the disulfide bond, followed by solid-phase extraction (SPE) with PRiME HLB cartridges. Elute with methanol:water (70:30) and concentrate under nitrogen . For plasma, protein precipitation with acetonitrile (1:2 v/v) achieves >90% recovery .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to distinguish DCCD from its parent drug, Ceftiofur, and related impurities?
Employ multiple reaction monitoring (MRM) with transitions specific to DCCD (e.g., m/z 549 → 241 for quantification; m/z 549 → 396 for confirmation). Use a LiChrospher DIOL column to resolve DCCD from Ceftiofur Impurity 6 (retention time shift ≥2 min). Adjust collision energy (20–35 eV) to minimize cross-talk between analogs .
Q. What strategies address discrepancies in antimicrobial susceptibility testing (AST) when CLSI breakpoints for DCCD are unavailable?
Adopt NARMS (National Antimicrobial Resistance Monitoring System) breakpoints for Ceftiofur (e.g., MIC ≤2 μg/mL = susceptible) as a proxy. Validate results using dose-response assays in Mueller-Hinton broth supplemented with 50% serum to mimic in vivo conditions. Cross-reference with disk diffusion (30 μg cephalothin) for phenotypic confirmation .
Q. How do conjugation methods impact antibody cross-reactivity in immunoassays for DCCD detection?
Maleimide-activated carrier proteins (e.g., KLH, BSA) conjugated to desfuroyl ceftiofur via cysteine residues reduce cross-reactivity with Ceftiofur (<5%). In contrast, amine-based conjugation (EDC/NHS) yields higher nonspecific binding (>20%). Validate antibodies using surface plasmon resonance (SPR) to confirm affinity (KD ≤1 nM) .
Q. What quality control measures ensure reproducibility in DCCD reference standard preparation?
Certify purity (>95%) via HPLC-UV (220 nm) and charged aerosol detection (CAD) . Assess residual solvents (e.g., THF, acetic acid) by GC-MS per USP guidelines. Use ISO 17034-certified materials (e.g., CATO standards) with ≥99% isotopic purity for spike-and-recovery validation .
Q. How should researchers handle conflicting data on DCCD’s solubility in aqueous buffers?
DCCD’s solubility is pH-dependent. For polar solvents, use 50 mM phosphate buffer (pH 7.4) with 10% DMSO to achieve 5 mg/mL. If precipitation occurs, sonicate at 40°C for 15 minutes. Document buffer composition and temperature rigorously, as slight variations can alter solubility by >50% .
Methodological Notes
- Contradiction Management : When CLSI and NARMS guidelines conflict (e.g., in veterinary AST), prioritize species-specific data from peer-reviewed studies .
- Safety Protocols : Follow OSHA-compliant PPE (gloves, goggles, lab coat) and store waste in sealed containers labeled "Biohazard – β-lactam residues" .
- Data Validation : Use isotope-labeled internal standards (e.g., <sup>13</sup>C6-DCCD) to correct matrix effects in quantitative assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
